

In Silico Modeling of Desogestrel Receptor Binding: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desogestrel, a third-generation synthetic progestin, is a widely used component in hormonal contraceptives.[1][2] It functions as a prodrug, rapidly and almost completely metabolized in the intestinal mucosa and liver into its biologically active metabolite, etonogestrel (also known as 3-keto-**desogestrel**).[2][3] Etonogestrel exerts its primary contraceptive effect through high-affinity binding to the progesterone receptor (PR), mimicking the effects of natural progesterone.[1] This interaction leads to the inhibition of ovulation, thickening of the cervical mucus, and alterations in the endometrium that prevent implantation.

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of **desogestrel**'s active metabolite, etonogestrel, to its primary target, the progesterone receptor, and its potential off-target interactions with the estrogen receptor (ER). The guide details experimental protocols for molecular docking and molecular dynamics simulations and presents the available quantitative binding data.

Receptor Binding Profile of Etonogestrel

Etonogestrel is characterized by its high selectivity and affinity for the progesterone receptor. **Desogestrel** itself has virtually no affinity for the PR. In contrast, etonogestrel demonstrates a potent binding affinity for the progesterone receptor, which is responsible for its progestational effects. While some studies suggest a high affinity of etonogestrel for the estrogen receptor, the



consensus in the scientific literature indicates no significant affinity for the estrogen receptor. A metabolite of **desogestrel**, 3β -hydroxy**desogestrel**, has shown weak affinity for the estrogen receptor.

Quantitative Binding Affinity Data

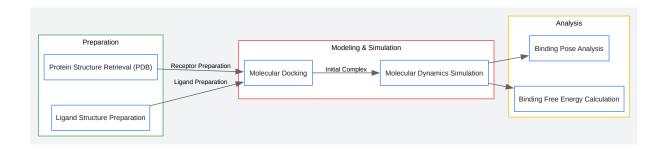
The following table summarizes the available quantitative data on the binding affinity of etonogestrel to the progesterone and estrogen receptors. The data is presented as relative binding affinity (RBA), which compares the affinity of the test compound to that of a reference compound (e.g., progesterone).

Compound	Receptor	Relative Binding Affinity (%)	Reference Compound
Etonogestrel	Progesterone Receptor (PR)	~300%	Progesterone
Etonogestrel	Progesterone Receptor (PR)	~150%	Promegestone
Etonogestrel	Estrogen Receptor (ER)	No significant affinity demonstrated	Estradiol
3β- hydroxydesogestrel	Estrogen Receptor (ER)	~2%	Estradiol

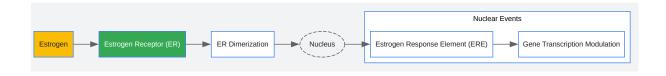
In Silico Modeling Workflow

Computational modeling is a powerful tool for elucidating the molecular interactions between a ligand, such as etonogestrel, and its receptor. The general workflow for in silico modeling of receptor binding involves several key stages, from protein and ligand preparation to simulation and analysis.









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